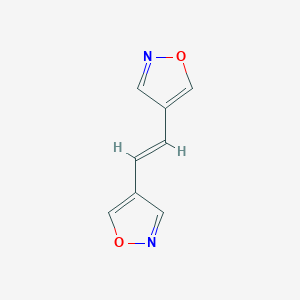

1,2-Di(isoxazol-4-yl)ethene

Description

1,2-Di(isoxazol-4-yl)ethene is a conjugated organic compound featuring an ethene (C=C) backbone linked to two isoxazole rings at the 4-positions. Isoxazole, a five-membered heterocycle containing one oxygen and one nitrogen atom, imparts distinct electronic and steric properties to the molecule.

Properties

CAS No. |

169378-48-7 |

|---|---|

Molecular Formula |

C8H6N2O2 |

Molecular Weight |

162.14544 |

Synonyms |

Isoxazole, 4,4-(1,2-ethenediyl)bis- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

- Tetrazole-Based Analogs : (E)-1,2-di(1H-tetrazol-5-yl)ethene (compound 5, ) replaces isoxazole with tetrazole, a nitrogen-rich heterocycle. The tetrazole rings enhance nitrogen content (58.3% vs. ~17.3% in the isoxazole analog), critical for energetic performance .

- BN-Substituted Ethene: describes a BN-azaborinine-substituted ethene, where boron and nitrogen mimic aromatic carbon networks.

Physicochemical Properties

Key Observations :

- Density : The isoxazole derivative’s density is estimated to be lower than tetrazole-based compounds (1.65–1.75 g/cm³ vs. 1.86–1.91 g/cm³) due to reduced heteroatom content .

- Energetic Performance : Tetrazole derivatives exhibit superior detonation velocities (>8700 m/s) owing to high nitrogen content and planarity, whereas the isoxazole analog likely prioritizes stability over explosive power .

- Thermal Stability : Isoxazole’s lower nitrogen content may reduce thermal stability compared to tetrazoles but enhance compatibility in pharmaceutical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.